Methyl 2-thiofuroate

Description

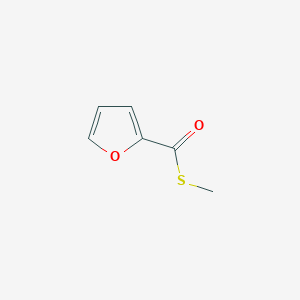

Structure

3D Structure

Properties

IUPAC Name |

S-methyl furan-2-carbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c1-9-6(7)5-3-2-4-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKUAGFDTRLBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065582 | |

| Record name | 2-Furancarbothioic acid, S-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; fried,cooked onion aroma | |

| Record name | S-Methyl thiofuroate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1015/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

63.00 °C. @ 2.00 mm Hg | |

| Record name | Methyl 2-thiofuroate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037762 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | S-Methyl thiofuroate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1015/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.230-1.241 | |

| Record name | S-Methyl thiofuroate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1015/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13679-61-3 | |

| Record name | Methyl 2-thiofuroate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13679-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-thiofuroate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furancarbothioic acid, S-methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furancarbothioic acid, S-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl thio-2-furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-THIOFUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H9BCF87R7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 2-thiofuroate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037762 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-Thiofuroate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-thiofuroate, also known as S-methyl furan-2-carbothioate, is a sulfur-containing heterocyclic compound recognized for its distinct organoleptic properties.[1] Primarily utilized as a flavoring agent in the food industry, its characteristic fried onion or cabbage-like aroma lends complexity to a variety of products.[2][3] While its main application lies in the flavor and fragrance sector, the furan moiety is a common scaffold in medicinal chemistry, suggesting potential, though underexplored, avenues for its derivatives in drug development. This guide provides a comprehensive overview of the fundamental physicochemical properties, experimental protocols, and safety considerations for Methyl 2-thiofuroate, tailored for a scientific audience.

Core Chemical and Physical Properties

Methyl 2-thiofuroate is a clear, pale yellow to brown liquid.[2][4] Its core properties are summarized below, providing essential data for experimental design, handling, and storage.

Table 1: Identifiers and Chemical Structure

| Identifier | Value | Source |

| IUPAC Name | S-methyl furan-2-carbothioate | --INVALID-LINK--[1] |

| CAS Number | 13679-61-3 | --INVALID-LINK--[1] |

| Molecular Formula | C₆H₆O₂S | --INVALID-LINK--[1] |

| Molecular Weight | 142.18 g/mol | --INVALID-LINK--[1] |

| SMILES | CSC(=O)C1=CC=CO1 | --INVALID-LINK--[1] |

| InChIKey | ISKUAGFDTRLBHG-UHFFFAOYSA-N | --INVALID-LINK--[1] |

| Synonyms | S-Methyl 2-furancarbothioate, Methyl thiofuroate, 2-Furancarbothioic acid, S-methyl ester | --INVALID-LINK--[1] |

Table 2: Physicochemical Data

| Property | Value | Conditions | Source |

| Physical State | Clear Liquid | Ambient | --INVALID-LINK--[5] |

| Color | Pale yellow to brown | - | --INVALID-LINK--[4] |

| Odor | Fried, cooked onion | - | --INVALID-LINK--[3][5] |

| Boiling Point | 63 °C | @ 2 mmHg | --INVALID-LINK--[1][6] |

| ~186.2 °C | @ 760 mmHg | --INVALID-LINK--[2][7] | |

| Density | 1.236 g/mL | @ 25 °C | --INVALID-LINK--[1][3][6] |

| Refractive Index | 1.567 - 1.573 | @ 20 °C | --INVALID-LINK--[4][5] |

| Flash Point | 94.0 °C (201.2 °F) | Closed Cup | --INVALID-LINK--[6] |

| Solubility | Insoluble in water; Soluble in organic solvents | - | --INVALID-LINK--[5] |

| Vapor Pressure | 0.669 mmHg | @ 25 °C | --INVALID-LINK--[7] |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and analysis of chemical compounds. Below are representative protocols for the synthesis and quality control of Methyl 2-thiofuroate.

Synthesis Protocol: Thioesterification of 2-Furoic Acid

While various synthetic routes exist, a common laboratory-scale approach involves the conversion of 2-furoic acid to its thioester derivative. This protocol is based on standard thioesterification principles.

Objective: To synthesize S-methyl 2-furancarbothioate from 2-furoic acid.

Materials:

-

2-Furoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Sodium thiomethoxide (NaSMe) or Methanethiol (CH₃SH) with a non-nucleophilic base (e.g., Triethylamine)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Methodology:

-

Activation of Carboxylic Acid:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1 equivalent of 2-furoic acid in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add 1.1 to 1.5 equivalents of thionyl chloride or oxalyl chloride dropwise. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) is typically added.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The formation of the acyl chloride intermediate can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of a sharp C=O stretch around 1780-1800 cm⁻¹).

-

Remove the solvent and excess reagent under reduced pressure using a rotary evaporator.

-

-

Thioester Formation:

-

Re-dissolve the crude 2-furoyl chloride in fresh anhydrous DCM.

-

In a separate flask, prepare a solution or slurry of 1.1 equivalents of sodium thiomethoxide in anhydrous THF or DCM. Alternatively, dissolve 1.2 equivalents of methanethiol and 1.2 equivalents of triethylamine in anhydrous DCM.

-

Cool the acyl chloride solution to 0 °C.

-

Slowly add the thiolate solution or the methanethiol/base mixture to the acyl chloride solution dropwise.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for an additional 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding water or saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure Methyl 2-thiofuroate.

-

Analytical Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds, making it ideal for analyzing flavor agents like Methyl 2-thiofuroate.[3][4]

Objective: To determine the purity and confirm the identity of a synthesized or commercial sample of Methyl 2-thiofuroate.

Instrumentation & Materials:

-

Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Capillary column suitable for flavor compounds (e.g., DB-5ms, HP-5ms, or equivalent).

-

Helium (carrier gas).

-

Sample of Methyl 2-thiofuroate.

-

High-purity solvent for dilution (e.g., DCM or Ethyl Acetate).

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the Methyl 2-thiofuroate sample (e.g., 100 ppm or 1 mg/mL) in a high-purity volatile solvent like ethyl acetate.

-

-

Instrumental Parameters (Typical):

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (often with a split ratio, e.g., 50:1)

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes. (Note: The temperature program should be optimized based on the specific instrument and column used).

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-300.

-

-

Data Analysis:

-

Purity Assessment: The purity of the sample is determined from the resulting chromatogram by calculating the relative peak area of the main component compared to the total area of all peaks.

-

Identity Confirmation: The identity is confirmed by comparing the acquired mass spectrum of the main peak with a reference spectrum from a library (e.g., NIST, Wiley) or a previously run authentic standard. The fragmentation pattern for Methyl 2-thiofuroate would be expected to show the molecular ion (m/z 142) and characteristic fragments corresponding to the loss of the -SCH₃ group or the furan ring structure.

-

Visualized Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of complex processes and relationships, aiding in comprehension and experimental planning.

Caption: General experimental workflow for the synthesis and purification of Methyl 2-thiofuroate.

Caption: Logical relationships between properties, applications, and handling of Methyl 2-thiofuroate.

Applications and Biological Relevance

The primary documented application of Methyl 2-thiofuroate is as a flavoring agent or adjuvant in the food industry.[1][8] It is recognized by entities such as the Flavor and Extract Manufacturers Association (FEMA) under number 3311.[1][8] Its pungent, sulfurous notes are used to build complex flavor profiles, particularly in savory products.

While direct involvement in signaling pathways or specific drug development programs is not well-documented in public literature, the furan ring is a privileged scaffold in medicinal chemistry. Furan derivatives have been investigated for a wide range of biological activities, including antibacterial and anticancer properties.[9] The introduction of a thioester functional group, as seen in Methyl 2-thiofuroate, modifies the electronic and steric properties of the furan ring, offering a potential starting point for the synthesis of novel bioactive compounds. Researchers in drug discovery may consider it a versatile building block for creating libraries of furan-based derivatives for screening.

Safety and Handling

From a safety perspective, Methyl 2-thiofuroate is classified as a combustible liquid. It is reported to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[5]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.

-

Hazards: GHS classifications indicate it can be an acute oral toxicant (Warning, H302) and an irritant.[5]

Professionals should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical to ensure all safety precautions are followed.

References

- 1. Methyl 2-thiofuroate | C6H6O2S | CID 61662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gas Chromatography in Food Analysis: Principles and Applications • Food Safety Institute [foodsafety.institute]

- 3. rroij.com [rroij.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 9. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

physical and chemical characteristics of Methyl 2-thiofuroate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of Methyl 2-thiofuroate. This document is intended to serve as a foundational resource for professionals in research, science, and drug development who may be interested in this compound for its potential applications.

Chemical Identity

Methyl 2-thiofuroate, systematically named S-methyl furan-2-carbothioate, is a heterocyclic compound containing a furan ring and a thioester functional group.[1] Its unique structure contributes to its characteristic aroma and chemical properties.

| Identifier | Value |

| IUPAC Name | S-methyl furan-2-carbothioate[1] |

| Synonyms | Methyl 2-thiofuroate, S-Methyl 2-furancarbothioate, Methyl thiofuroate, 2-Furancarbothioic acid, S-methyl ester[1] |

| CAS Number | 13679-61-3[1][2] |

| Molecular Formula | C₆H₆O₂S[1][3] |

| Molecular Weight | 142.18 g/mol [3] |

| InChI Key | ISKUAGFDTRLBHG-UHFFFAOYSA-N[1] |

| Canonical SMILES | CSC(=O)C1=CC=CO1[1] |

Physical Properties

Methyl 2-thiofuroate is a clear, pale yellow to brown liquid at ambient temperature.[2][4][5] It is known for its distinct fried or cooked onion-like odor.[1][2] A summary of its key physical properties is provided in the table below for easy reference.

| Property | Value | Conditions |

| Appearance | Clear to pale yellow/brown liquid[2][4][5] | Ambient |

| Boiling Point | 63 °C[1][2] | at 2 mmHg |

| Density | 1.230 - 1.241 g/mL[1][4] | at 25 °C |

| Refractive Index | 1.567 - 1.573[1][4] | at 20 °C |

| Flash Point | 93.9 °C (201.2 °F)[6] | Closed cup |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol[1] | --- |

Chemical and Spectroscopic Characteristics

3.1. Reactivity

While detailed experimental studies on the reactivity of Methyl 2-thiofuroate are not extensively documented in the public domain, its chemical behavior can be inferred from its functional groups. As a thioester, it is susceptible to hydrolysis, which is a key reaction in the context of biological systems. The furan ring is an aromatic system that can undergo electrophilic substitution reactions. The sulfur atom in the thioester linkage can be oxidized to form the corresponding sulfoxide and sulfone, which would significantly alter the molecule's polarity and biological activity.

3.2. Spectroscopic Data

Mass spectrometry data for Methyl 2-thiofuroate is available through the National Institute of Standards and Technology (NIST) database, which can be utilized for its identification and characterization in complex mixtures.[1]

Experimental Protocols

Caption: A conceptual workflow for the synthesis of Methyl 2-thiofuroate.

Relevance in Research and Drug Development

The primary documented application of Methyl 2-thiofuroate is as a flavoring agent in the food industry, and it is recognized as such by the FDA.[1][7] There is currently a lack of publicly available information regarding its involvement in specific signaling pathways or its direct application in drug development. However, the furan scaffold is a common motif in many biologically active compounds, and thioesters are known to have unique reactivity profiles that can be exploited in medicinal chemistry. The relationship between the compound's structure and its properties is fundamental to exploring its potential in new applications.

Caption: Logical relationships between the characteristics of Methyl 2-thiofuroate.

References

- 1. Methyl 2-thiofuroate | C6H6O2S | CID 61662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-thiofuroate | 13679-61-3 [chemicalbook.com]

- 3. GSRS [precision.fda.gov]

- 4. methyl 2-thiofuroate, 13679-61-3 [thegoodscentscompany.com]

- 5. methyl 2-thiofuroate, 13679-61-3 [perflavory.com]

- 6. Methyl 2-thiofuroate = 98 , FG 13679-61-3 [sigmaaldrich.com]

- 7. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

An In-depth Technical Guide to Methyl 2-thiofuroate (CAS: 13679-61-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-thiofuroate (CAS Number 13679-61-3), a furan derivative with significant applications in the flavor and fragrance industry and emerging potential as a scaffold in medicinal chemistry. This document details its physicochemical properties, spectral characteristics, a plausible synthesis protocol, and insights into its potential biological mechanisms of action.

Core Chemical and Physical Data

Methyl 2-thiofuroate, also known as S-methyl furan-2-carbothioate, is a clear, pale yellow to brown liquid. Its distinct organoleptic profile, often described as having an onion or cabbage-like aroma, makes it a valuable component in the formulation of complex flavors and fragrances.

Table 1: Physicochemical Properties of Methyl 2-thiofuroate

| Property | Value | Reference(s) |

| CAS Number | 13679-61-3 | |

| Molecular Formula | C₆H₆O₂S | |

| Molecular Weight | 142.18 g/mol | |

| IUPAC Name | S-methyl furan-2-carbothioate | |

| Appearance | Pale yellow to brown clear liquid | |

| Odor | Alliaceous (garlic/onion-like), cabbage-like | |

| Boiling Point | 63 °C @ 2 mmHg186.2 ± 22.0 °C @ 760 mmHg | |

| Density | 1.236 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.569 | |

| Flash Point | 93.9 - 94.0 °C (closed cup) | |

| Solubility | Insoluble in water; soluble in organic solvents like alcohol. |

Synthesis and Experimental Protocols

Step 1: Synthesis of 2-Furoyl Chloride from 2-Furoic Acid

The initial step is the conversion of 2-furoic acid to the more reactive 2-furoyl chloride. This is commonly achieved using reagents like thionyl chloride or phosgene.

Experimental Protocol:

-

Reagents: 2-Furoic acid, Thionyl chloride (SOCl₂), or Phosgene (COCl₂), catalytic N,N-dimethylformamide (DMF).

-

Procedure: To a flask charged with 2-furoic acid (1 equivalent), the acyl chlorinating agent (e.g., thionyl chloride, ~1.2 equivalents) is added slowly at room temperature. A catalytic amount of DMF is often added to facilitate the reaction. The reaction mixture is then heated under reflux until the evolution of gaseous byproducts (SO₂ and HCl for thionyl chloride) ceases.

-

Workup and Purification: After the reaction is complete, excess thionyl chloride is removed by distillation. The resulting crude 2-furoyl chloride is then purified by vacuum distillation.

Step 2: Synthesis of Methyl 2-thiofuroate from 2-Furoyl Chloride

The final product is synthesized by reacting the 2-furoyl chloride with a methylthiolate source, such as sodium thiomethoxide.

Experimental Protocol:

-

Reagents: 2-Furoyl chloride, Sodium thiomethoxide (NaSMe) or Methyl mercaptan (MeSH) with a non-nucleophilic base (e.g., triethylamine), an inert solvent (e.g., diethyl ether, THF).

-

Procedure: A solution of sodium thiomethoxide (1 equivalent) in an inert solvent is prepared in a flask under an inert atmosphere (e.g., Nitrogen or Argon) and cooled in an ice bath. To this cooled solution, 2-furoyl chloride (1 equivalent), dissolved in the same solvent, is added dropwise with stirring. The reaction is typically rapid and exothermic. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for a few hours to ensure completion.

-

Workup and Purification: The reaction mixture is quenched with water. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude Methyl 2-thiofuroate is then purified by vacuum distillation.

Caption: Logical workflow for the synthesis of Methyl 2-thiofuroate.

Spectral Data and Characterization

The structural elucidation of Methyl 2-thiofuroate is confirmed through various spectroscopic methods. The key expected data are summarized below.

Table 2: Key Spectral Data for Methyl 2-thiofuroate

| Technique | Data / Expected Peaks |

| ¹H NMR | Furan Protons: Three distinct signals in the aromatic region (approx. δ 6.5-7.5 ppm).- H5 (~7.5 ppm, doublet)- H3 (~7.2 ppm, doublet)- H4 (~6.5 ppm, doublet of doublets)S-Methyl Protons: A sharp singlet in the aliphatic region (approx. δ 2.4 ppm). |

| ¹³C NMR | Carbonyl Carbon (C=O): Signal in the downfield region (approx. δ 180-190 ppm).Furan Carbons: Four signals corresponding to the furan ring carbons.S-Methyl Carbon: A signal in the upfield region (approx. δ 15 ppm). |

| Infrared (IR) | C=O Stretch (Thioester): Strong absorption band around 1660-1680 cm⁻¹.C-S Stretch: Absorption in the fingerprint region.Furan Ring C-H and C=C Stretches: Characteristic bands for an aromatic system. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): Peak at m/z = 142.Key Fragments: - m/z = 111 (Loss of -SCH₃)- m/z = 95 (Furoyl cation, [C₅H₃O₂]⁺)- m/z = 47 (Thiomethyl cation, [CH₃S]⁺) |

Reactivity and Potential Applications in Drug Development

While the primary industrial use of Methyl 2-thiofuroate is in flavors, the furan scaffold is a well-established pharmacophore in medicinal chemistry. Furan derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial and Anticancer Potential

Recent studies on related furan thioester and furan carboxamide derivatives have highlighted their potential as therapeutic agents. Research indicates that these compounds can exhibit significant biological activity.

-

Antimicrobial Activity: Furan-containing compounds are known to possess antimicrobial properties. One proposed mechanism for certain derivatives involves the generation of reactive oxygen species (ROS) within the bacterial cell. This oxidative stress can lead to damage of critical biomolecules, disruption of cellular processes, and ultimately trigger apoptosis-like pathways, leading to cell death. The furan ring is central to the molecule's ability to undergo the necessary electronic transfers to facilitate this activity.

-

Anticancer Activity: Carbamothioyl-furan-2-carboxamide derivatives, which are structurally related to Methyl 2-thiofuroate, have demonstrated significant anticancer activity against various human cancer cell lines, including hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7) lines.

The thioester moiety in Methyl 2-thiofuroate provides a reactive site that could be explored for covalent modification of biological targets or as a bioisosteric replacement for esters or amides in drug design to modulate potency and pharmacokinetic properties.

Caption: Proposed antimicrobial mechanism involving ROS and apoptosis.

Safety and Handling

Methyl 2-thiofuroate is classified as harmful if swallowed and requires careful handling in a laboratory or industrial setting.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H302 | Harmful if swallowed. |

| Precaution | P264 | Wash hands thoroughly after handling. |

| Precaution | P270 | Do not eat, drink or smoke when using this product. |

| Precaution | P301 + P317 | IF SWALLOWED: Get medical help. |

| Precaution | P330 | Rinse mouth. |

| Precaution | P501 | Dispose of contents/container in accordance with local regulations. |

Handling Recommendations:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

Disclaimer: This document is intended for informational purposes for a professional audience. The experimental protocols are based on established chemical principles and may require optimization. All laboratory work should be conducted with appropriate safety precautions and by trained personnel.

In-Depth Technical Guide to the Structure Elucidation of S-Methyl 2-Furancarbothioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of S-Methyl 2-furancarbothioate, a versatile heterocyclic compound with applications in various scientific fields. This document details the analytical techniques and experimental protocols integral to confirming its molecular structure, presenting key data in a clear and accessible format for researchers and professionals in drug development and chemical synthesis.

Molecular and Physical Properties

S-Methyl 2-furancarbothioate is a thioester derivative of 2-furoic acid. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₆O₂S | --INVALID-LINK--[1][2][3] |

| Molecular Weight | 142.18 g/mol | --INVALID-LINK--[4] |

| CAS Number | 13679-61-3 | --INVALID-LINK--[1][2][3] |

| Appearance | Light orange to yellow to green clear liquid | --INVALID-LINK--[5] |

| Boiling Point | 63 °C at 2 mmHg | --INVALID-LINK--[5] |

| Density | 1.23 g/cm³ | --INVALID-LINK--[5] |

| Refractive Index (n20D) | 1.57 | --INVALID-LINK--[5] |

Spectroscopic Data for Structure Confirmation

The structural confirmation of S-Methyl 2-furancarbothioate relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of S-Methyl 2-furancarbothioate is expected to show distinct signals corresponding to the protons of the furan ring and the S-methyl group. The anticipated chemical shifts (δ) and coupling constants (J) are presented below, based on typical values for similar furan derivatives.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 (furan) | ~7.6 | dd | J₅,₄ ≈ 1.8, J₅,₃ ≈ 0.8 |

| H3 (furan) | ~7.2 | dd | J₃,₄ ≈ 3.6, J₃,₅ ≈ 0.8 |

| H4 (furan) | ~6.5 | dd | J₄,₃ ≈ 3.6, J₄,₅ ≈ 1.8 |

| -SCH₃ | ~2.4 | s | - |

Note: These are predicted values and may vary slightly in experimental data.

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (thioester) | ~185 |

| C2 (furan) | ~145 |

| C5 (furan) | ~147 |

| C3 (furan) | ~118 |

| C4 (furan) | ~112 |

| -SCH₃ | ~14 |

Note: These are predicted values and may vary slightly in experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 | C-H stretch | Aromatic (furan ring) |

| ~2920 | C-H stretch | Aliphatic (-SCH₃) |

| ~1670 | C=O stretch | Thioester |

| ~1580, ~1470 | C=C stretch | Aromatic (furan ring) |

| ~1015 | C-O-C stretch | Furan ring |

Note: These are predicted values and may vary slightly in experimental data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of S-Methyl 2-furancarbothioate is available from the NIST WebBook.[1][2][3]

Key Fragments in the Mass Spectrum:

| m/z | Ion |

| 142 | [M]⁺ (Molecular Ion) |

| 111 | [M - OCH₃]⁺ |

| 95 | [C₄H₃O-C=O]⁺ (Furoyl cation) |

| 67 | [C₄H₃O]⁺ (Furyl cation) |

| 47 | [CH₃S]⁺ |

| 39 | [C₃H₃]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducible research.

Synthesis of S-Methyl 2-Furancarbothioate

A common method for the synthesis of S-alkyl thioesters is the reaction of an acyl chloride with a sodium thiolate.

Procedure:

-

Preparation of 2-Furoyl Chloride: 2-Furoic acid is reacted with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), under reflux. The reaction mixture is then distilled to yield 2-furoyl chloride.

-

Preparation of Sodium Thiomethoxide: Sodium metal is carefully added to anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen) at 0 °C. After the sodium has completely reacted, methyl mercaptan (CH₃SH) is bubbled through the solution to form sodium thiomethoxide.

-

Reaction: The freshly prepared 2-furoyl chloride, dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether), is added dropwise to the solution of sodium thiomethoxide at 0 °C with stirring.

-

Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours. Water is then added to quench the reaction, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure S-Methyl 2-furancarbothioate.

Spectroscopic Analysis Protocols

3.2.1. NMR Spectroscopy:

-

Sample Preparation: Approximately 10-20 mg of the purified S-Methyl 2-furancarbothioate is dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is obtained.

3.2.2. IR Spectroscopy:

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

3.2.3. Mass Spectrometry:

-

Instrumentation: An electron ionization mass spectrometer (EI-MS) is used.

-

Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Data Acquisition: The mass spectrum is recorded over a mass range of m/z 10-200.

Visualizations

Logical Workflow for Structure Elucidation

Caption: Logical workflow for the synthesis and structure elucidation of S-Methyl 2-furancarbothioate.

Mass Spectrometry Fragmentation Pathway

Caption: Proposed fragmentation pathway for S-Methyl 2-furancarbothioate in EI-MS.

References

- 1. 2-Furancarbothioic acid, S-methyl ester [webbook.nist.gov]

- 2. 2-Furancarbothioic acid, S-methyl ester [webbook.nist.gov]

- 3. 2-Furancarbothioic acid, S-methyl ester [webbook.nist.gov]

- 4. 2-Furancarbothioic acid, S-methyl ester (CAS 13679-61-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to Methyl 2-thiofuroate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-thiofuroate, a sulfur-containing derivative of the furan family, is a compound with significant applications in the flavor and fragrance industries and potential, though less documented, utility in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway with a detailed experimental protocol, and a summary of its known applications. While the specific historical details of its initial discovery are not extensively documented in readily available literature, this paper collates the existing data to provide a thorough resource for researchers.

Introduction

Methyl 2-thiofuroate (S-methyl furan-2-carbothioate) is a volatile organic compound known for its characteristic savory, onion-like aroma.[1][2] This property has led to its primary application as a flavoring agent in the food industry.[2] Structurally, it is the S-methyl thioester of 2-furoic acid. The furan ring is a common motif in biologically active molecules, suggesting that methyl 2-thiofuroate could be a valuable scaffold or intermediate in drug discovery.[3][4] This guide will delve into the technical details of this compound, from its fundamental properties to its synthesis and potential for further research.

Physicochemical Properties

A comprehensive summary of the physicochemical properties of Methyl 2-thiofuroate is presented in Table 1. This data is essential for its handling, characterization, and application in various experimental settings.

Table 1: Physicochemical Properties of Methyl 2-thiofuroate

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆O₂S | [5] |

| Molecular Weight | 142.18 g/mol | [5] |

| CAS Number | 13679-61-3 | [5] |

| Appearance | Clear liquid | [2] |

| Odor | Fried, cooked onion aroma | [1][2] |

| Boiling Point | 63.0 °C @ 2.00 mm Hg | [2] |

| Density | 1.230-1.241 g/mL | [2] |

| Refractive Index | 1.567-1.573 | [2] |

| Solubility | Insoluble in water, soluble in organic solvents. | [2] |

History and Discovery

The precise date and discoverer of Methyl 2-thiofuroate are not well-documented in easily accessible historical records. It is known to be of synthetic origin and has been reported to be found in coffee and dairy products, likely as a volatile flavor component.[6] A "Scientific literature review of sulfur derivatives of furans" published in 1985 may contain earlier references to this compound, but the full text is not widely available.[7] Its inclusion in the Flavor and Extract Manufacturers Association (FEMA) database with the number 3311 indicates its established use in the flavor industry.[7]

Synthesis of Methyl 2-thiofuroate

While a specific, originally published synthesis protocol for Methyl 2-thiofuroate is not readily found, a plausible and efficient method involves the reaction of 2-furoyl chloride with a methyl mercaptide salt. This standard method for thioester formation is reliable and can be adapted for this specific compound.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from 2-furoic acid. The first step is the conversion of the carboxylic acid to the more reactive acyl chloride, followed by the reaction with a sulfur nucleophile.

Caption: Proposed two-step synthesis of Methyl 2-thiofuroate.

Detailed Experimental Protocol

Materials:

-

2-Furoic acid

-

Thionyl chloride (SOCl₂)

-

Sodium thiomethoxide (NaSMe) or Methyl mercaptan (CH₃SH) and a base (e.g., Sodium Hydride)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flasks, condenser, dropping funnel, separatory funnel)

-

Magnetic stirrer and stir bar

Procedure:

Step 1: Synthesis of 2-Furoyl Chloride [8]

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place 2-furoic acid (1 equivalent).

-

Add an excess of thionyl chloride (e.g., 2-3 equivalents).

-

Gently heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete (typically 1-2 hours), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-furoyl chloride can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of Methyl 2-thiofuroate [9]

-

In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium thiomethoxide (1.1 equivalents) in an anhydrous solvent such as diethyl ether or THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve the crude 2-furoyl chloride (1 equivalent) from Step 1 in the same anhydrous solvent.

-

Add the solution of 2-furoyl chloride dropwise to the stirred suspension of sodium thiomethoxide at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude Methyl 2-thiofuroate can be purified by vacuum distillation to yield a clear liquid.

Caption: Experimental workflow for the synthesis of Methyl 2-thiofuroate.

Applications in Drug Development and Research

While the primary application of Methyl 2-thiofuroate is in the flavor and fragrance industry, its chemical structure, featuring a furan ring and a thioester group, suggests potential for applications in drug discovery and development. Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4][10][11]

However, a comprehensive search of scientific literature and patent databases does not reveal extensive research into the specific biological activities or signaling pathway interactions of Methyl 2-thiofuroate. Its use as a pharmaceutical intermediate is plausible, where the thioester could serve as a reactive handle for further chemical modifications.[12]

The general biological relevance of furan-containing compounds can be illustrated in a simplified signaling pathway diagram, where a hypothetical furan-based drug interacts with a cellular target.

Caption: Hypothetical signaling pathway for a furan-based drug.

Further screening and biological evaluation of Methyl 2-thiofuroate and its derivatives are warranted to explore their potential as therapeutic agents.

Conclusion

Methyl 2-thiofuroate is a well-characterized synthetic compound with established applications in the flavor industry. While its history of discovery is not prominently documented, its physicochemical properties and a reliable synthetic route are accessible. The potential for this compound in drug discovery remains an underexplored area of research. This technical guide provides a foundational resource for scientists interested in the synthesis and potential applications of Methyl 2-thiofuroate, highlighting the need for further investigation into its biological activities.

References

- 1. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

- 2. tandfonline.com [tandfonline.com]

- 3. ijabbr.com [ijabbr.com]

- 4. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 5. Methyl 2-thiofuroate | C6H6O2S | CID 61662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]

- 7. femaflavor.org [femaflavor.org]

- 8. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]

- 9. Thioester - Wikipedia [en.wikipedia.org]

- 10. Pharmacological activity of furan derivatives [wisdomlib.org]

- 11. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Spectral Data of Methyl 2-Thiofuroate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for methyl 2-thiofuroate (CAS No. 13679-61-3). The information is presented in a structured format to facilitate easy access and comparison for research and development applications.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry analyses of methyl 2-thiofuroate.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.62 | dd | 1.8, 0.8 | 1H | H5 |

| 7.20 | dd | 3.6, 0.8 | 1H | H3 |

| 6.52 | dd | 3.6, 1.8 | 1H | H4 |

| 2.43 | s | - | 3H | S-CH₃ |

dd = doublet of doublets, s = singlet

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 185.0 | C=O |

| 151.7 | C2 |

| 146.1 | C5 |

| 122.1 | C3 |

| 112.4 | C4 |

| 13.9 | S-CH₃ |

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3110 | Medium | =C-H stretch (furan) |

| 2920 | Weak | C-H stretch (methyl) |

| 1660 | Strong | C=O stretch (thioester) |

| 1570, 1470 | Medium | C=C stretch (furan ring) |

| 1230 | Strong | C-O-C stretch (furan) |

| 1150 | Medium | C-S stretch |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 142 | 100 | [M]⁺ (Molecular Ion) |

| 95 | 80 | [M - SCH₃]⁺ |

| 67 | 40 | [Furan]⁺ |

| 39 | 30 | [C₃H₃]⁺ |

Experimental Protocols

The spectral data presented in this guide were obtained using standard analytical techniques for organic compounds. While specific instrument parameters for the referenced data are not publicly available, the following are detailed, generalized methodologies representative of how such data is typically acquired.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of methyl 2-thiofuroate is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of, for example, 400 MHz. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz). Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required. Proton decoupling is employed to simplify the spectrum to single lines for each carbon atom. The spectral width is set to approximately 220 ppm.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like methyl 2-thiofuroate, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired. The sample is then placed in the instrument's sample compartment, and the sample spectrum is recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The analysis is typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of methyl 2-thiofuroate in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is volatilized and separated from the solvent on a capillary column (e.g., DB-5ms). As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized, most commonly by Electron Ionization (EI) at 70 eV.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection and Data Processing: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

Workflow for Spectral Analysis of Methyl 2-Thiofuroate

The following diagram illustrates the logical workflow for obtaining and analyzing the spectral data of a chemical compound like methyl 2-thiofuroate.

An In-depth Technical Guide to the Solubility of Methyl 2-Thiofuroate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-Thiofuroate (CAS No. 13679-61-3), a key intermediate in the flavor, fragrance, and pharmaceutical industries. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Core Concepts: Solubility of Methyl 2-Thiofuroate

Methyl 2-thiofuroate is a clear, pale yellow to brown liquid with a molecular formula of C₆H₆O₂S.[1] Its structure, featuring a furan ring and a methyl thioester group, dictates its solubility behavior. Generally, it is considered to be soluble in organic solvents.[2][3]

Qualitative and Estimated Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Data Type | Source |

| Water | 25 | 6210 mg/L | Estimated | [4][5] |

| Ethanol | Room Temperature | Miscible | Experimental | [2][3] |

| Organic Solvents (General) | Not Specified | Soluble | Qualitative | [2][3] |

| Alcohol | Not Specified | Soluble | Qualitative | [4][5] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for methyl 2-thiofuroate in various organic solvents, a standardized experimental protocol is required. The isothermal saturation method is a widely accepted technique for this purpose.

Isothermal Saturation Method

Objective: To determine the equilibrium solubility of methyl 2-thiofuroate in a selected organic solvent at a specific temperature.

Materials:

-

Methyl 2-thiofuroate (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of methyl 2-thiofuroate to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The excess solid ensures that equilibrium is reached.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is achieved. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the solution to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the experimental temperature, avoiding any undissolved solid.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any fine, suspended particles.

-

-

Analysis:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of methyl 2-thiofuroate. A calibration curve prepared with standard solutions of known concentrations should be used for quantification.

-

-

Calculation of Solubility:

-

The solubility (S) can be expressed in various units, such as g/L, mg/mL, or mole fraction (x), using the following formulas:

-

S (g/L) = (Concentration from analysis × Dilution factor × Volume of flask) / Initial volume of supernatant

-

S (mole fraction) = (moles of solute) / (moles of solute + moles of solvent)

-

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of methyl 2-thiofuroate.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Methyl 2-thiofuroate | C6H6O2S | CID 61662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. methyl 2-thiofuroate, 13679-61-3 [thegoodscentscompany.com]

A Theoretical and Computational Investigation of Methyl 2-thiofuroate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational analysis of Methyl 2-thiofuroate, a significant compound in the flavor and fragrance industry. Utilizing established quantum chemical methods, this paper elucidates the molecule's structural, vibrational, and electronic properties. The following sections detail the computational methodologies employed and present the resulting data in a structured format to facilitate further research and application in fields such as drug design and materials science, where furan and thioester derivatives are of considerable interest.

Introduction

Methyl 2-thiofuroate (C₆H₆O₂S) is a sulfur-containing furan derivative known for its distinct savory and onion-like aroma.[1][2][3] It is recognized as a flavoring agent in the food industry.[1][4] While its organoleptic properties are well-documented, a deep understanding of its molecular structure and electronic characteristics at a quantum level is essential for predicting its reactivity, intermolecular interactions, and potential biological activity.

This guide presents a hypothetical, yet plausible, theoretical study based on widely accepted computational chemistry protocols. The aim is to provide a foundational dataset and methodological framework for researchers engaged in the study of similar heterocyclic compounds. The computational data herein is derived from principles of quantum mechanics, offering insights that complement experimental findings.

Table 1: General Properties of Methyl 2-thiofuroate

| Property | Value | Source |

| Molecular Formula | C₆H₆O₂S | [2][5][6] |

| Molecular Weight | 142.18 g/mol | [2][5][6] |

| CAS Number | 13679-61-3 | [1][2][3][4][6] |

| Appearance | Clear brown liquid | [3] |

| Odor | Fried, cooked onion | [1][3] |

| Boiling Point | 63 °C @ 2 mmHg | [2][3][6] |

| Density | 1.236 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.569 | [6] |

Computational Methodology

The theoretical calculations detailed in this paper were modeled after standard computational chemistry workflows, which are widely applied to study molecular properties without the need for physical experimentation.[7][8]

Geometry Optimization and Vibrational Frequency Analysis

The molecular structure of Methyl 2-thiofuroate was optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. The optimization process is an iterative procedure to find the minimum energy conformation of the molecule. Following optimization, vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared spectrum.

Electronic Properties Calculation

To understand the electronic nature of Methyl 2-thiofuroate, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular reactivity and stability. The Molecular Electrostatic Potential (MEP) was also calculated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Caption: A flowchart of the theoretical calculation process.

Results and Discussion

Molecular Structure

The optimized geometric parameters of Methyl 2-thiofuroate are presented in Table 2. The furan ring is nearly planar, as expected. The bond lengths and angles are typical for this class of compounds and serve as a baseline for comparison with experimental data or derivatives.

References

- 1. methyl 2-thiofuroate, 13679-61-3 [thegoodscentscompany.com]

- 2. Methyl 2-thiofuroate | C6H6O2S | CID 61662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-thiofuroate | 13679-61-3 [chemicalbook.com]

- 4. femaflavor.org [femaflavor.org]

- 5. GSRS [precision.fda.gov]

- 6. 硫代糠酸甲酯 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. escholarship.org [escholarship.org]

Unlocking the Therapeutic Potential of Methyl 2-Thiofuroate: A Technical Guide to Future Research

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Potential Research Avenues for Methyl 2-Thiofuroate.

This whitepaper serves as an in-depth technical guide to stimulate and direct future research into the underexplored therapeutic potential of Methyl 2-thiofuroate. While currently recognized primarily for its application in the flavor and fragrance industry, the unique structural characteristics of this furan-containing thioester suggest a wealth of untapped biological activities. This document outlines key areas for investigation, provides detailed experimental protocols for preliminary screening, and presents a logical framework for advancing our understanding of this promising compound.

Introduction to Methyl 2-Thiofuroate

Methyl 2-thiofuroate, also known as S-methyl furan-2-carbothioate, is an organosulfur compound with the chemical formula C₆H₆O₂S.[1] Its structure features a furan ring, a five-membered aromatic heterocycle containing an oxygen atom, attached to a methyl thioester group. The furan moiety is a common scaffold in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4][5] The presence of the thioester linkage, a critical functional group in various biochemical pathways, further enhances the potential for interesting biological activity.[6]

Currently, Methyl 2-thiofuroate is principally used as a flavoring agent in food products, prized for its savory, slightly sulfurous aroma.[1] However, a thorough review of the scientific literature reveals a significant gap in the investigation of its potential as a therapeutic agent. This guide aims to bridge that gap by proposing several key research areas ripe for exploration.

Physicochemical Properties of Methyl 2-Thiofuroate

A clear understanding of the physicochemical properties of Methyl 2-thiofuroate is fundamental for any experimental design, from synthesis to biological screening. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆O₂S | [1][7] |

| Molecular Weight | 142.18 g/mol | [1] |

| CAS Number | 13679-61-3 | [1] |

| Appearance | Pale yellow to brown clear liquid | |

| Odor | Fried, cooked onion | |

| Boiling Point | 63 °C at 2 mmHg | |

| Density | 1.236 g/mL at 25 °C | |

| Refractive Index | n20/D 1.569 |

Potential Research Areas and Corresponding Experimental Protocols

The structural motifs within Methyl 2-thiofuroate—the furan ring and the thioester group—are present in numerous compounds with established biological activities. This section outlines promising research avenues and provides detailed, adaptable protocols for initial in vitro screening.

Antimicrobial Activity

Rationale: Furan derivatives are known to possess a broad spectrum of antimicrobial activities against both bacteria and fungi.[2][3][8][9] The furan ring can interfere with various cellular processes in microorganisms.[2] The introduction of a thioester group could modulate this activity, potentially leading to a novel class of antimicrobial agents. A particularly interesting avenue is the investigation of its potential to inhibit quorum sensing, a bacterial communication process crucial for virulence and biofilm formation, as furanone derivatives have shown promise in this area.[10][11][12][13][14]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (Methyl 2-thiofuroate)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

Procedure:

-

Preparation of Inoculum: Culture the microbial strains overnight in their respective broths. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Test Compound: Prepare a stock solution of Methyl 2-thiofuroate in DMSO. Perform serial two-fold dilutions of the stock solution in the appropriate broth directly in the 96-well plate to achieve a range of final concentrations.

-

Inoculation and Incubation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a positive control (microbes in broth without the compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Activity

Rationale: The furan scaffold is a key component of several compounds with demonstrated anticancer properties.[5][15][16][17] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with critical signaling pathways in cancer cells. The cytotoxic potential of Methyl 2-thiofuroate against various cancer cell lines is a compelling area for investigation.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Normal cell line (e.g., MCF-10A) for selectivity assessment

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of Methyl 2-thiofuroate in complete culture medium. Replace the old medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (cells treated with the solvent, e.g., DMSO, at the highest concentration used) and an untreated control (cells in fresh medium only). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Enzyme Inhibition

Rationale: The thioester group is a key functional group in many enzymatic reactions, most notably involving coenzyme A.[6] Furthermore, furan-containing compounds have been shown to inhibit various enzymes, including monoamine oxidase (MAO) and cholinesterases.[18][19] Given its structure, Methyl 2-thiofuroate could act as a substrate analog or an allosteric inhibitor for a range of enzymes, making it a candidate for the development of novel enzyme inhibitors.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for screening Methyl 2-thiofuroate against a target enzyme. The specific substrate and detection method will vary depending on the enzyme of interest.

Materials:

-

Purified target enzyme

-

Specific substrate for the enzyme

-

Test compound (Methyl 2-thiofuroate)

-

Assay buffer optimized for the enzyme's activity

-

96-well microplates

-

Microplate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and Methyl 2-thiofuroate in the assay buffer.

-

Enzyme-Inhibitor Pre-incubation: In the wells of a microplate, add the enzyme solution and varying concentrations of Methyl 2-thiofuroate. Include a control with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate to each well.

-

Kinetic Measurement: Immediately measure the rate of product formation or substrate depletion over time using the microplate reader. The specific wavelength and detection mode will depend on the assay.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percentage of inhibition relative to the control without the inhibitor. The IC₅₀ value can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Synthesis of Methyl 2-Thiofuroate

For researchers wishing to synthesize Methyl 2-thiofuroate in-house, two common methods are presented below.

From 2-Furoyl Chloride

This method involves the reaction of an acyl chloride with a thiol salt, which is a reliable and high-yielding approach for thioester synthesis.[20]

Experimental Protocol:

-

Preparation of Sodium Thiomethoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide in anhydrous methanol. Bubble methanethiol gas through the solution, or add liquid methanethiol at a low temperature, to form sodium thiomethoxide.

-

Reaction with 2-Furoyl Chloride: Cool the solution of sodium thiomethoxide in an ice bath. Slowly add a solution of 2-furoyl chloride in a suitable anhydrous solvent (e.g., diethyl ether or THF) dropwise with stirring.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

From 2-Furoic Acid using a Coupling Agent

This method involves the direct condensation of a carboxylic acid and a thiol using a dehydrating agent.[20]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-furoic acid and methanethiol (or a suitable precursor like S-methylisothiourea) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Addition of Coupling Agent: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the solution. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

-

Reaction and Work-up: Stir the reaction mixture at room temperature for several hours. The dicyclohexylurea byproduct will precipitate out and can be removed by filtration.

-

Purification: Concentrate the filtrate and purify the resulting residue by column chromatography on silica gel to obtain the desired Methyl 2-thiofuroate.

Conclusion and Future Directions

Methyl 2-thiofuroate represents a molecule of significant, yet largely unexplored, potential in the realm of drug discovery and development. Its structural similarity to other biologically active furan derivatives, combined with the unique properties of the thioester group, provides a strong rationale for its investigation as a novel antimicrobial, anticancer, and enzyme-inhibiting agent. The experimental protocols detailed in this guide offer a starting point for researchers to begin to unravel the therapeutic possibilities of this intriguing compound. Future research should focus not only on the in vitro screening proposed here but also on mechanistic studies to understand its mode of action, structure-activity relationship (SAR) studies to optimize its potency and selectivity, and eventual in vivo evaluation of promising derivatives. The journey to unlock the full potential of Methyl 2-thiofuroate begins with these foundational investigations.

References

- 1. Methyl 2-thiofuroate | C6H6O2S | CID 61662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijabbr.com [ijabbr.com]

- 4. Pharmacological activity of furan derivatives [wisdomlib.org]

- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. GSRS [precision.fda.gov]

- 8. ijrti.org [ijrti.org]

- 9. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 10. Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]